tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(3-nitrophenyl)carbamoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-17(2,3)26-16(23)20-9-7-12(8-10-20)18-15(22)19-13-5-4-6-14(11-13)21(24)25/h4-6,11-12H,7-10H2,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMFEVAIHLTMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129793 | |
| Record name | 1,1-Dimethylethyl 4-[[[(3-nitrophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-27-4 | |
| Record name | 1,1-Dimethylethyl 4-[[[(3-nitrophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[[(3-nitrophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl piperidine-1-carboxylate with 3-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the ureido linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Various nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
The compound tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate (CAS No. 1233958-27-4) has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and insights from diverse sources.
Medicinal Chemistry
This compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies on related urea derivatives have shown effectiveness against certain cancer cell lines, suggesting potential for this compound as a lead structure in drug development.
Neuropharmacology
The piperidine moiety is known for its role in modulating neurotransmitter systems. Investigations into the neuropharmacological effects of this compound may reveal its impact on cognitive functions and mood regulation.
Research Findings
Preliminary studies have shown that similar compounds can influence serotonin and dopamine pathways, which are critical in treating disorders like depression and anxiety. Further research on this compound could elucidate its efficacy and mechanism of action in neuropharmacology.
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structural features allow chemists to modify it further to create derivatives with enhanced biological activity or specificity.
Synthetic Pathways
The synthesis of this compound involves several steps, including the formation of the piperidine ring and the introduction of the nitrophenyl group. This compound can be utilized as a building block for designing new pharmacophores.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ureido linkage may also play a role in binding to biological molecules, affecting various cellular pathways.
Comparison with Similar Compounds
tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate
- Key Difference : The nitro group is para-substituted (4-position) on the phenyl ring instead of meta (3-position).
- In medicinal chemistry, para-substituted nitro groups often exhibit distinct binding affinities due to spatial orientation differences .
- Synthesis : Reported under MDL number MFCD17014300 , with IUPAC name validation .
tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate
- Key Difference : Ortho-nitro substitution (2-position) introduces steric hindrance near the urea linkage.
- Implications :
Functional Group Modifications: Nitro to Cyano Substitution
tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate (CAS 1396861-73-6)
- Key Difference: Replaces the nitro group with a cyano (-CN) group.
- Parchem Chemicals lists this compound with synonyms like SCHEMBL6582812 and AKOS027386064, highlighting its use in high-throughput screening .
Piperidine Backbone Derivatives with Heterocyclic Modifications
tert-Butyl 3-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate (CAS 1353965-59-9)
- Key Difference : Incorporates a dihydrobenzo[d]ioxine carboxamide group instead of a urea-nitrophenyl moiety.
- Implications: The fused heterocyclic system may enhance binding to serotonin or dopamine receptors, as seen in related CNS-targeting compounds. Supplied by Hairui Chem (Cat.No . HR417749) as a pharmaceutical intermediate .
Comparative Data Table
Biological Activity
tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate (CAS No. 1233958-27-4) is a complex organic compound that has gained attention for its potential biological activities. This compound features a piperidine ring, a ureido linkage, and a nitrophenyl group, which contribute to its unique properties and applications in various scientific fields.
Chemical Structure and Properties
- Molecular Formula : C17H24N4O5
- Molecular Weight : 364.402 g/mol
- IUPAC Name : tert-butyl 4-{[(3-nitrophenyl)carbamoylamino]}piperidine-1-carboxylate
The structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps, including the reaction of tert-butyl piperidine-1-carboxylate with 3-nitrophenyl isocyanate. The reaction is often carried out in organic solvents like dichloromethane, using a base such as triethylamine to facilitate the formation of the ureido linkage .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ureido linkage may also play a role in binding to biological molecules, affecting various cellular pathways .
Antimicrobial and Anticancer Properties
Research indicates that this compound has potential antimicrobial and anticancer activities. Studies have shown that derivatives of similar structures exhibit significant inhibition against various bacterial strains and cancer cell lines. For instance, compounds with nitrophenyl groups are often associated with enhanced bioactivity due to their ability to form reactive intermediates that can disrupt cellular processes .
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies demonstrated that compounds similar to this compound exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
- Anticancer Activity : A study focused on piperidine derivatives found that those containing nitro groups showed promising results in inhibiting the proliferation of cancer cells in culture. The compound's ability to induce apoptosis in cancer cells was noted, suggesting its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate | Moderate anticancer activity | Bromine substitution enhances lipophilicity |
| tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate | Strong antimicrobial properties | Presence of ether linkage increases solubility |
The presence of the nitrophenyl group in this compound imparts unique steric and electronic properties compared to similar compounds, influencing its reactivity and binding affinity .
Q & A
Q. What are the recommended synthetic routes for preparing tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate?
- Methodology : The synthesis typically involves multi-step reactions. A plausible route includes: (i) Formation of the urea moiety via reaction of 3-nitrophenyl isocyanate with tert-butyl 4-aminopiperidine-1-carboxylate under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine). (ii) Protection/deprotection strategies to ensure regioselectivity and minimize side reactions. (iii) Purification via column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the product .
Q. How can the purity and structural integrity of this compound be verified?
- Methodology :
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm >95% purity. Mobile phase: acetonitrile/water (70:30 v/v).
- Structural Confirmation :
- NMR : H and C NMR to verify urea linkage (δ ~6.5-7.5 ppm for aromatic protons, δ ~150-155 ppm for carbonyl carbons).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peak (calculated for CHNO: [M+H] = 377.18) .
Q. What safety precautions are essential during handling?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust/aerosols.
- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes (use eyewash stations) and wash skin with soap/water. Avoid inducing vomiting if ingested; seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the urea-forming step?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) versus non-polar solvents (e.g., dichloromethane) to assess reaction kinetics.
- Catalysis : Evaluate urea coupling agents like HATU or EDCI/HOBt to enhance efficiency.
- Temperature Control : Monitor exothermic reactions using a thermocouple; optimal yields often occur at 0–25°C.
- In-line Analytics : Use FTIR to track the disappearance of the isocyanate peak (~2270 cm) .
Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodology :
- Contamination Check : Re-purify the compound via recrystallization (e.g., ethanol/water mixture).
- Advanced Techniques : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Isotopic Labeling : Synthesize a deuterated analog to confirm assignments of exchangeable protons (e.g., urea NH) .
Q. What strategies are effective for assessing the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated Stability Studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation products via LC-MS.
- Light Sensitivity : Expose to UV light (254 nm) for 24 hours; monitor decomposition by TLC.
- Humidity Control : Store in desiccators with silica gel to prevent hydrolysis of the urea group .
Q. How can researchers evaluate potential biological interactions (e.g., protein binding)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip; measure binding affinity (K) in real-time.
- Fluorescence Quenching : Titrate the compound into a protein solution and monitor changes in intrinsic tryptophan fluorescence.
- Molecular Dynamics Simulations : Use docking software (e.g., AutoDock) to predict binding modes and validate experimentally .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across studies?
- Methodology :
- Batch Variability : Compare certificate of analysis (CoA) for purity, stereochemistry, and salt forms.
- Assay Conditions : Replicate experiments under standardized protocols (e.g., cell line, incubation time).
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
